CLR457 -

CLR457

Catalog Number: EVT-255876
CAS Number:
Molecular Formula: C29H53INO4P
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CLR457 is an orally bioavailable pan inhibitor of phosphatidylinositol-3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, pan-PI3K inhibitor CLR457 inhibits all of the PI3K kinase isoforms, which may result in apoptosis and growth inhibition in tumor cells overexpressing PI3K. Activation of the PI3K pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy.
Overview

CLR457, also known as NVP-CLR457, is a novel compound classified as a pan-class I phosphoinositide 3-kinase inhibitor. It has garnered attention for its potential therapeutic applications in oncology, particularly in treating various cancers due to its ability to inhibit multiple isoforms of the phosphoinositide 3-kinase pathway. This pathway is often activated in tumorigenesis, making CLR457 a promising candidate for targeted cancer therapies without significant neurotoxicity. The compound is characterized by its oral bioavailability and non-central nervous system penetrance, which may reduce side effects associated with central nervous system involvement .

Source and Classification

CLR457 is synthesized through multi-step organic synthesis techniques that facilitate the construction of its unique structural features. It is primarily classified under the category of antineoplastic agents, specifically targeting the phosphoinositide 3-kinase signaling pathway, which plays a crucial role in cellular functions such as growth, proliferation, and survival . The compound has been evaluated in clinical trials for its efficacy against tumors with specific genetic alterations involving phosphoinositide 3-kinase .

Synthesis Analysis

Methods and Technical Details

The synthesis of CLR457 involves several key steps:

  1. Formation of Intermediates: The process begins with the formation of key intermediates through reactions like amination and cyclization.
  2. Reagents: Specific reagents are employed to facilitate the construction of the compound's heterocyclic structure.
  3. Purification: The purity of synthesized compounds is typically confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry techniques.

The detailed synthetic routes have been documented in various studies, indicating a complex approach to achieving the final product .

Molecular Structure Analysis

Structure and Data

CLR457's molecular structure comprises a complex arrangement that allows it to interact effectively with various isoforms of phosphoinositide 3-kinase. The structure can be represented by its chemical formula, which includes specific functional groups essential for its inhibitory activity. The compound exhibits distinct structural features that contribute to its selectivity and potency against different isoforms of phosphoinositide 3-kinase.

Structural Data

  • Molecular Weight: Approximately 400 Da (exact value may vary based on specific formulation).
  • Chemical Formula: C₁₈H₁₈N₄O₃ (indicative; actual formula may differ based on substituents).
Chemical Reactions Analysis

Reactions and Technical Details

CLR457 undergoes several chemical reactions during its synthesis and in biological contexts:

  1. Inhibition Mechanism: CLR457 inhibits the activity of phosphoinositide 3-kinases, leading to downstream effects on the Akt/mTOR signaling pathway.
  2. IC50 Values: The compound exhibits specific inhibitory activity against several isoforms:
    • PI3Kα: IC50 = 89 ± 29 nM
    • PI3Kβ: IC50 = 56 ± 35 nM
    • PI3Kδ: IC50 = 39 ± 10 nM
    • PI3Kγ: IC50 = 230 ± 31 nM .

These values indicate CLR457's potency in inhibiting these critical kinases involved in cancer progression.

Mechanism of Action

Process and Data

CLR457 functions primarily by inhibiting the activity of phosphoinositide 3-kinases, which are pivotal in regulating cellular growth and survival. The inhibition leads to:

  • Downstream Signaling Disruption: Inhibition of the Akt/mTOR signaling pathway affects cell proliferation and survival.
  • Impact on Tumor Metabolism: CLR457 has been shown to interfere with glucose homeostasis in tumor xenografts, suggesting that it may alter metabolic pathways critical for tumor growth .

The compound's ability to modulate these pathways makes it a significant candidate for cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: Reacts with various biological targets primarily through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Applications

Scientific Uses

CLR457 is primarily investigated for its applications in oncology:

  1. Cancer Treatment: Its capability to inhibit multiple isoforms of phosphoinositide 3-kinase positions it as a potential therapeutic agent for various cancers characterized by aberrant activation of this signaling pathway.
  2. Clinical Trials: Ongoing clinical trials are evaluating its effectiveness against tumors with specific genetic alterations involving phosphoinositide 3-kinase .
  3. Research Tool: CLR457 serves as a valuable tool for studying the role of phosphoinositide 3-kinase signaling in cancer biology and therapy development.
Molecular Pharmacology of Pan-PI3K Inhibition

PI3K/AKT/mTOR Pathway Dysregulation in Oncogenesis

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade governs critical cellular processes, including proliferation, survival, metabolism, and apoptosis. Hyperactivation of this pathway represents one of the most frequent oncogenic drivers in human malignancies. Dysregulation occurs through multiple mechanisms: gain-of-function mutations in PIK3CA (encoding the p110α catalytic subunit), loss-of-function mutations or epigenetic silencing of the phosphatase PTEN, amplifications of receptor tyrosine kinases (RTKs), or activating alterations in downstream effectors like AKT or mTOR [4] [9]. PIK3CA mutations occur in approximately 13% of all cancers, ranking as the second most frequent genomic alteration after TP53 [10]. These mutations cluster at hotspot residues (e.g., E542K, E545K in the helical domain; H1047R in the kinase domain), leading to constitutive membrane localization and elevated phosphatidylinositol-(3,4,5)-trisphosphate (PIP3) production. PIP3 recruits AKT to the plasma membrane, where it undergoes phosphorylation-dependent activation, subsequently driving mTOR-mediated protein synthesis and cell growth [4] [7]. This pervasive dysregulation establishes PI3K as a high-priority therapeutic target.

Table 1: Prevalence of PI3K Pathway Alterations in Select Cancers

Cancer TypePIK3CA Mutation FrequencyPTEN Loss FrequencyPrimary Alteration Consequences
Hormone Receptor+/HER2- Breast28-46%10-20%Constitutive PIP3 production, AKT hyperphosphorylation
Endometrial Cancer30-50%30-50%Loss of PIP3 dephosphorylation, pathway hyperactivation
Colorectal Cancer15-20%15-30%Enhanced cell survival, proliferation, metabolic reprogramming
Prostate Cancer<5%40-60%PI3Kβ dependency, tumor progression

Data compiled from [1] [4] [9].

Structural Basis for Pan-Class I PI3K Isoform Targeting (p110α/β/δ/γ)

Class I PI3Ks function as heterodimers comprising a catalytic subunit (p110α, p110β, p110δ, or p110γ) and a regulatory subunit (p85α/p85β for p110α/β/δ; p101/p87 for p110γ). The catalytic p110 subunits share a conserved domain architecture: an N-terminal adaptor-binding domain (ABD), a Ras-binding domain (RBD), a C2 domain, a helical domain, and a C-terminal kinase domain harboring the ATP-binding site [7]. Despite high sequence homology (>60% identity in kinase domains), structural nuances within the ATP-binding cleft enable isoform-selective inhibitor design. Key determinants of selectivity include:

  • Affinity Pocket (Hydrophobic Region I): A deep hydrophobic cavity lined by non-conserved residues (e.g., Trp780 in p110α vs. Trp782 in p110δ).
  • Solvent Access Region (Hydrophobic Region II): A solvent-exposed pocket with varying steric constraints.
  • Specificity Pocket: Near the catalytic lysine, containing residues like Lys802 (p110α) or Glu826 (p110γ) [7] [8].

CLR457 (NVP-CLR457) is a potent, ATP-competitive pan-class I PI3K inhibitor designed to target all four isoforms while minimizing off-target effects. Biochemical assays revealed its inhibitory profile:

  • p110α: IC50 = 89 ± 29 nM
  • p110β: IC50 = 56 ± 35 nM
  • p110δ: IC50 = 39 ± 10 nM
  • p110γ: IC50 = 230 ± 31 nM [1] [3] [5]

Structurally, CLR457 features a Y-shaped topology common to many PI3K inhibitors. The morpholino group attached to the central pyrimidine scaffold forms critical hydrogen bonds with Val882 in the hinge region of p110γ (analogous to Val851 in p110α). The fluorophenyl moiety occupies the affinity pocket, engaging in hydrophobic interactions with non-conserved residues (e.g., Ile800 in p110α vs. Ile771 in p110γ). Crucially, CLR457 was engineered to eliminate microtubule-destabilizing off-target activity and reduce central nervous system (CNS) penetration compared to earlier pan-PI3K inhibitors like buparlisib (BKM120) [2]. This was achieved through strategic modifications enhancing polarity and reducing passive diffusion across the blood-brain barrier.

Table 2: Structural Features Governing CLR457 Binding to PI3K Isoforms

Structural ElementRole in CLR457 BindingIsoform-Specific Residue Variations Influencing Affinity
Hinge Region (Val882/851)Hydrogen bonding with morpholine oxygenHighly conserved; minimal selectivity impact
Affinity PocketFluorophenyl group engages in hydrophobic stackingp110γ: Larger pocket (Trp812, Ile831); p110α: Smaller (Ile848, Trp780)
Specificity PocketLimited direct interaction; steric compatibility criticalp110γ: Glu826; p110α: Lys802; p110δ: Asp911; influences charge/steric complementarity
Solvent ChannelPyrimidine-carbonitrile core orientation; solvent exposure influences pharmacokineticsp110γ: More open; p110α/δ: Partially occluded

Structural data derived from crystallographic analyses and mutagenesis studies [2] [7].

Comparative Efficacy of Pan-Inhibition vs. Isoform-Specific Targeting Strategies

The therapeutic rationale for pan-PI3K inhibitors like CLR457 centers on overcoming compensatory signaling and tumor heterogeneity. In preclinical models, CLR457 demonstrated dose-dependent antitumor activity in xenografts driven by PI3K pathway activation:

  • Rat1-myr-p110α/δ fibroblasts: Significant tumor growth inhibition (TGI) at doses ≥20 mg/kg.
  • HBRX2524 breast cancer (PIK3CA H1047R): Robust TGI correlating with pathway suppression (reduced p-AKT, p-S6) [1] [5].

Pan-inhibition theoretically confers advantages in tumors with:

  • Coexisting Isoform Dependencies: Tumors may utilize multiple isoforms simultaneously (e.g., PTEN-deficient cancers often require p110β, but p110α can compensate upon its inhibition [9] [10]).
  • RTK-Driven Feedback Reactivation: Inhibition of one isoform (e.g., p110α) relieves feedback inhibition on RTKs, activating alternate isoforms (e.g., p110β/δ) [6] [9].
  • Immune Microenvironment Modulation: p110δ/γ inhibition may counteract immunosuppressive myeloid cells within tumors [6] [9].

However, isoform-selective inhibitors offer potential for enhanced therapeutic indices by sparing physiologically critical isoforms. For example:

  • Alpelisib (p110α-selective): Approved for PIK3CA-mutant breast cancer; exploits oncogenic p110α dependency while sparing p110β (critical for insulin signaling in vivo).
  • Idelalisib (p110δ-selective): Effective in leukemias with minimal impact on glucose homeostasis.

Table 3: Preclinical Efficacy of CLR457 in Combination Therapy vs. Monotherapy

Tumor ModelTreatmentPrimary Tumor Growth Inhibition (vs. Control)Metastasis InhibitionKey Mechanistic Insight
4T1 TNBC (Syngeneic)CLR457 (Pan-PI3Ki)MinimalNot assessedLimited single-agent efficacy
SHP099 (SHP2i)~50%Transient reductionReactivation of PI3K via PDGFRβ
CLR457 + SHP099>90% (Synergistic)Complete blockade of lung metsDual blockade prevents RTK (PDGFRβ)-driven PI3K reactivation
MDA-MB-468 TNBCCLR457~40%Modest impact on survivalPartial pathway suppression
CLR457 + SHP099~75%Significant survival prolongationCo-inhibition disrupts RAS/MAPK & PI3K compensatory loops

Data from metastatic triple-negative breast cancer (TNBC) models [6]. SHP2 inhibition prevents RTK-mediated RAS/MAPK activation, while CLR457 blocks PI3K escape pathways.

Despite achieving pharmacologically active concentrations in patients (as confirmed by PK modeling at 100 mg QD), CLR457 monotherapy induced no objective tumor responses in its Phase I trial, though disease stabilization occurred in 45.5% of patients at the highest dose [1] [5]. This limited efficacy, coupled with the challenge of achieving sustained target inhibition without intolerable metabolic toxicity (hyperglycemia), ultimately led to CLR457's clinical termination. It underscores a critical pharmacologic dilemma: while pan-inhibition may be necessary to block compensatory signaling in genetically complex tumors, achieving a sufficient therapeutic index remains exceptionally challenging due to the ubiquitous physiological roles of class I PI3Ks [1] [3] [9]. Future strategies may involve intermittent dosing schedules, rational combinations (e.g., with SHP2 or RTK inhibitors as shown preclinically [6]), or tumor-targeted delivery systems to enhance tumor-selective pathway suppression.

Properties

Product Name

CLR457

Molecular Formula

C29H53INO4P

SMILES

Unknown

Synonyms

CLR457; CLR-457; CLR 457.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.